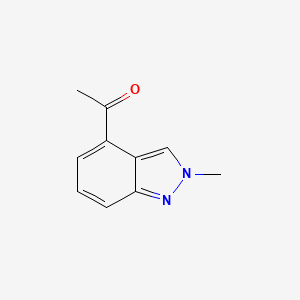

4-Acetyl-2-methyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylindazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-4-3-5-10-9(8)6-12(2)11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIZXIWWAVDLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=NN(C=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292073 | |

| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-27-9 | |

| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to 4-Acetyl-2-methyl-2H-indazole: Properties, Synthesis, and Applications

Indazoles are bicyclic heteroaromatic compounds that have garnered immense interest in medicinal chemistry and materials science.[1] This privileged scaffold, consisting of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: the more thermodynamically stable 1H-indazole and the less common 2H-indazole.[1][2] The unique electronic properties and structural rigidity of the indazole nucleus make it a key pharmacophore in numerous clinically approved drugs, including the anti-cancer agents pazopanib and niraparib, and the antiemetic granisetron.[3] These compounds demonstrate a vast spectrum of biological activities, functioning as potent kinase inhibitors, anti-inflammatory agents, and antiprotozoals.[4][5]

Within this important class of molecules, this compound (CAS No. 1159511-27-9) emerges as a particularly valuable synthetic intermediate. The 2-methyl substitution locks the tautomeric form, providing a stable and predictable core, while the acetyl group at the 4-position serves as a versatile chemical handle for further molecular elaboration. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this key building block.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature.[6] Its fundamental properties are summarized in the table below. Specific experimental data such as melting point and solubility are not widely reported in publicly available literature, which is common for specialized chemical building blocks.

| Property | Value | Source(s) |

| CAS Number | 1159511-27-9 | [6] |

| Molecular Formula | C₁₀H₁₀N₂O | [6] |

| Molecular Weight | 174.20 g/mol | [6] |

| Synonyms | 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, 4-Ethanoyl-2-methyl-2H-indazole | [6] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [6] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-methyl group (N-CH₃) would appear as a sharp singlet, likely in the range of δ 3.8-4.2 ppm. The acetyl methyl group (CO-CH₃) would also be a singlet, shifted slightly downfield to approximately δ 2.6-2.8 ppm. The aromatic region would display three protons corresponding to the indazole ring. Based on the substitution pattern, one would expect a doublet of doublets (or triplet) for H6 and two doublets for H5 and H7, with chemical shifts typically between δ 7.0 and 8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would be characterized by ten distinct signals. The N-methyl carbon is anticipated around δ 35-40 ppm, while the acetyl methyl carbon would be found near δ 25-30 ppm. The carbonyl carbon (C=O) would exhibit a characteristic downfield shift to δ 195-200 ppm. The remaining signals would correspond to the eight carbons of the bicyclic indazole core, with chemical shifts in the aromatic region (δ 110-150 ppm).[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, expected in the region of 1670-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the methyl and aromatic groups (around 2900-3100 cm⁻¹) and C=C/C=N stretching vibrations from the aromatic indazole ring (1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 174. A prominent fragment would be the [M-15]⁺ peak at m/z = 159, corresponding to the loss of a methyl radical from the acetyl group. Another expected fragmentation would be the loss of the entire acetyl group ([M-43]⁺) at m/z = 131, resulting in the 2-methyl-2H-indazolyl cation.

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a regioselective approach to introduce the acetyl group onto the pre-formed 2-methyl-2H-indazole core. The most direct and logical strategy is a Friedel-Crafts acylation reaction.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The indazole ring system is an electron-rich heterocycle capable of undergoing electrophilic aromatic substitution.[2] Friedel-Crafts acylation, a classic method for installing acyl groups on aromatic rings, is a suitable choice.[11] The reaction involves activating an acylating agent (e.g., acetyl chloride or acetic anhydride) with a Lewis acid (e.g., AlCl₃, FeCl₃) to generate a highly electrophilic acylium ion, which then attacks the aromatic ring.

The key challenge in this synthesis is controlling the regioselectivity. Acylation of the parent 2H-indazole could potentially occur at several positions on the benzene ring. However, the 4- and 6-positions are often electronically favored. The specific isomer obtained can depend on the reaction conditions and the Lewis acid used.

Caption: Proposed synthetic workflow via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension to 0 °C in an ice bath. Causality: This exothermic reaction must be cooled to prevent uncontrolled side reactions and degradation of the starting material.

-

-

Step 2: Addition of Reagents

-

In a separate flask, dissolve 2-methyl-2H-indazole (1.0 equivalent) in the same anhydrous solvent.

-

Add acetyl chloride (1.2 equivalents) to the dropping funnel.

-

Slowly and simultaneously add the 2-methyl-2H-indazole solution and the acetyl chloride to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. Causality: Slow, simultaneous addition ensures the formation of the acylium ion in the presence of the substrate, maximizing the desired reaction rate over potential side reactions.

-

-

Step 3: Reaction Progression

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Step 4: Work-up and Isolation

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Causality: This step quenches the reaction by hydrolyzing the Lewis acid and protonating any basic species, facilitating separation.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and filter.

-

-

Step 5: Purification

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate this compound. The separation of potential isomers, such as the 6-acetyl derivative, is critical at this stage.[12]

-

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for chemical diversification. The acetyl group is a versatile functional group that serves as a key branching point for the synthesis of a wide array of derivatives.

Caption: Synthetic utility of the 4-acetyl group for diversification.

-

Reduction: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in esterification or etherification reactions.

-

Oxidation: A Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA) can convert the acetyl group into an acetate ester, providing access to 4-hydroxy-2-methyl-2H-indazole derivatives after hydrolysis.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as aldol or Claisen-Schmidt condensations with aldehydes, to generate complex chalcone-like structures.

-

Formation of Heterocycles: The ketone can be condensed with reagents like hydrazine or hydroxylamine to form hydrazones and oximes, respectively. These can be starting points for constructing new fused heterocyclic rings.

Applications in Medicinal Chemistry and Drug Discovery

Given the established importance of the indazole scaffold, this compound is a highly attractive starting material for drug discovery programs. Its utility stems from its role as a rigid scaffold upon which diverse pharmacophoric features can be installed via the acetyl handle.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds in the adenine-binding pocket of ATP. The 2-methyl-2H-indazole core is an excellent bioisostere of adenine. The 4-position points towards the solvent-exposed region of the kinase, making it an ideal attachment point for side chains designed to confer potency and selectivity.

-

Intermediate for Complex Heterocycles: The derivatization pathways described above allow for the rapid assembly of libraries of related compounds. For example, α-haloketone derivatives can be used in Hantzsch-type reactions to build new thiazole or imidazole rings, creating more complex polycyclic systems with novel biological profiles.

-

Fragment-Based Drug Design (FBDD): The molecule itself is a valuable fragment for FBDD screening campaigns. Its size, complexity, and functionality are well-suited for identifying initial low-affinity hits against protein targets, which can then be elaborated into more potent leads.

Conclusion

This compound is a strategically important molecule that combines the proven biological relevance of the 2H-indazole core with the synthetic versatility of an acetyl functional group. While detailed physicochemical data remains sparse, its chemical properties can be reliably inferred from established principles and related structures. Its synthesis, achievable through regioselective Friedel-Crafts acylation, provides access to a building block with significant potential. For researchers in medicinal chemistry and drug discovery, this compound represents a valuable starting point for the development of novel therapeutics, enabling the rapid diversification of a privileged scaffold to explore new chemical space and address challenging biological targets.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 1-(2-methyl-2H-indazol-6-yl)ethanone | 1159511-29-1 [sigmaaldrich.com]

1-(2-Methyl-2H-indazol-4-yl)ethan-1-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug discovery. The 2H-indazole scaffold is a privileged structure in numerous pharmacologically active compounds, making the development of efficient and regioselective synthetic routes to its derivatives a critical endeavor. This document outlines a multi-step synthesis beginning from a readily accessible 4-substituted 1H-indazole, proceeding through key transformations including a Sandmeyer reaction, a regioselective N-methylation, and a Grignard reaction. The causality behind crucial experimental choices, particularly for achieving the desired N2-methylation, is discussed in detail to provide field-proven insights for drug development professionals.

Introduction: The Significance of Substituted 2H-Indazoles

Indazoles are bicyclic aromatic heterocycles that exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. Of these, the 1H- and 2H-isomers are the most common and stable. The indazole nucleus is considered a bioisostere of indole and is a core structural motif in a wide array of pharmaceutical agents with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

The specific substitution pattern on the indazole ring, including the position of N-alkylation, is paramount in determining the molecule's interaction with biological targets. The 2-alkyl-2H-indazole isomer, in particular, is a key component in several important kinase inhibitors. Consequently, synthetic strategies that allow for precise and predictable control over regioselectivity are in high demand. This guide focuses on the synthesis of 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, a valuable building block for the elaboration of more complex molecular architectures.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the late-stage introduction of the acetyl group and regioselective methylation of the indazole core. The most robust pathway involves disconnecting the molecule at the C-N (Grignard addition) and N-CH₃ bonds.

This leads to a key intermediate, 4-cyano-2-methyl-2H-indazole . Further deconstruction via demethylation points to 4-cyano-1H-indazole . This intermediate can be accessed from 4-amino-1H-indazole through a well-established Sandmeyer reaction. This multi-step approach allows for precise control at each stage of the synthesis.

Caption: Retrosynthetic pathway for 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one.

Elucidation of the Synthetic Pathway

The chosen forward synthesis is a robust four-step process designed for maximal control over regiochemistry and functional group compatibility.

Step 1: Synthesis of 4-Amino-1H-indazole

The synthesis of the indazole core is the foundational step. While numerous methods exist for constructing the indazole ring, a common approach begins with appropriately substituted anilines or aminobenzophenones. For instance, a metal-free synthesis of substituted 1H-indazoles can be achieved from readily available 2-aminophenyl ketoximes, which undergo intramolecular electrophilic amination.[1] The synthesis of the parent 1H-indazole via the nitrosation of N-acetyl-o-toluidine is a classic and well-documented procedure.[2] For the purpose of this guide, we will consider 4-amino-1H-indazole as a commercially available or readily synthesized starting material.

Step 2: Sandmeyer Reaction for 4-Cyano-1H-indazole

The conversion of an aromatic amino group into a nitrile via a diazonium salt intermediate is a cornerstone of synthetic organic chemistry known as the Sandmeyer reaction.[3] This transformation is highly efficient for introducing a cyano group, which serves as a versatile handle for subsequent reactions.

-

Mechanism Insight: The reaction proceeds by treating the primary aromatic amine (4-amino-1H-indazole) with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts the cyanide group from the copper complex to yield the final product, 4-cyano-1H-indazole.[4][5]

Caption: Workflow for the Sandmeyer conversion of 4-amino-1H-indazole.

Step 3: Regioselective N-Methylation of 4-Cyano-1H-indazole

The methylation of the indazole nitrogen presents a significant regiochemical challenge, as it can occur at either the N1 or N2 position, yielding a mixture of isomers. Achieving high selectivity for the desired 2-methyl-2H-indazole is critical.

-

Expertise & Causality: The regioselectivity of indazole alkylation is governed by a delicate interplay of kinetic and thermodynamic control.

-

Thermodynamic Control: Alkylation under conditions that allow for equilibration, such as using a strong base like sodium hydride (NaH) in an aprotic solvent like THF, typically favors the formation of the more thermodynamically stable N1-alkylated product.[6]

-

Kinetic Control: To obtain the kinetically favored N2-isomer, conditions that prevent equilibration are necessary. This is often achieved using milder bases and specific methylating agents. For example, using dimethyl carbonate with a base like triethylenediamine (DABCO) in DMF has been shown to effectively produce the N2-methylated isomer.[7] The choice of methylating agent itself can also influence the outcome, with reagents like methyl iodide sometimes leading to mixtures, while others may offer higher selectivity.[8]

-

For the synthesis of 4-cyano-2-methyl-2H-indazole , employing kinetically controlled conditions is the validated approach.

Step 4: Grignard Reaction for 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one

The final step involves the conversion of the nitrile functional group into the target acetyl group. The Grignard reaction is a classic and highly reliable method for this transformation.

-

Mechanism Insight: The reaction involves the nucleophilic attack of the Grignard reagent, methylmagnesium bromide (CH₃MgBr), on the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine. Subsequent acidic workup hydrolyzes this intermediate to the corresponding ketone.[9] It is crucial to perform this reaction under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by even trace amounts of water.[9] The use of solvents like 2-methyl-THF can sometimes offer improved chemoselectivity and yield compared to traditional THF.[10]

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 4-Cyano-1H-indazole (Sandmeyer Reaction)

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (1.0 eq) |

| 4-Amino-1H-indazole | C₇H₇N₃ | 133.15 | 5.00 g |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~15 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.85 g |

| Copper(I) Cyanide | CuCN | 89.56 | 4.05 g |

| Deionized Water | H₂O | 18.02 | As needed |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed |

Procedure:

-

Diazotization: Suspend 4-amino-1H-indazole (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask. Cool the suspension to 0-5 °C using an ice-salt bath with vigorous mechanical stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the internal temperature is strictly maintained below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50 °C) for 1-2 hours to ensure complete reaction.

-

Work-up and Purification: Cool the reaction mixture and extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 4-cyano-1H-indazole.

Protocol 4.2: Synthesis of 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one (via N-Methylation and Grignard)

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 4-Cyano-1H-indazole | C₈H₅N₃ | 143.15 |

| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 90.08 |

| Triethylenediamine (DABCO) | C₆H₁₂N₂ | 112.17 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Methylmagnesium Bromide | CH₃MgBr | 119.23 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Hydrochloric Acid (aq.) | HCl | 36.46 |

Part A: N-Methylation

-

Dissolve 4-cyano-1H-indazole (1.0 eq) and DABCO (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add dimethyl carbonate (1.2 eq) dropwise.

-

Heat the reaction to reflux and maintain for 6-8 hours, monitoring progress by TLC or LC-MS.

-

Cool the mixture to room temperature, add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. Purify by recrystallization or column chromatography to obtain 4-cyano-2-methyl-2H-indazole .

Part B: Grignard Reaction

-

Dissolve 4-cyano-2-methyl-2H-indazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere in an oven-dried flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.2 eq, typically 3.0 M solution in diethyl ether) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Carefully quench the reaction by slowly adding it to a cold (~0 °C) aqueous solution of 2M HCl.

-

Stir the mixture for 1 hour to ensure complete hydrolysis of the imine intermediate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one .

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caribjscitech.com [caribjscitech.com]

- 10. Indazolone synthesis [organic-chemistry.org]

Spectroscopic Data for 4-Acetyl-2-methyl-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-Acetyl-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole class of molecules. Indazoles are recognized as important pharmacophores in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The substitution pattern on the indazole ring system significantly influences its biological activity, making the precise structural elucidation of derivatives like this compound crucial for drug discovery and development programs.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes predicted data based on the analysis of structurally related compounds and foundational spectroscopic principles. We will delve into the expected features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this document outlines standardized experimental protocols for acquiring this data, ensuring a self-validating framework for researchers.

Chemical Structure and Properties

Synonyms: 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, 4-Ethanoyl-2-methyl-2H-indazole[1] Molecular Formula: C₁₀H₁₀N₂O[1] Molecular Weight: 174.20 g/mol [1] CAS Number: 1159511-27-9

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the N-methyl protons, and the acetyl methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl group and the electronic environment of the heterocyclic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3 | 8.0 - 8.2 | s | 1H |

| H5 | 7.4 - 7.6 | t | 1H |

| H6 | 7.2 - 7.4 | d | 1H |

| H7 | 7.7 - 7.9 | d | 1H |

| N-CH₃ | 4.1 - 4.3 | s | 3H |

| COCH₃ | 2.6 - 2.8 | s | 3H |

Predicted data is based on the analysis of similar indazole derivatives.[2][3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 125 - 128 |

| C3a | 120 - 123 |

| C4 | 135 - 138 |

| C5 | 122 - 125 |

| C6 | 128 - 131 |

| C7 | 118 - 121 |

| C7a | 148 - 151 |

| N-CH₃ | 38 - 42 |

| COCH₃ | 25 - 28 |

| C=O | 195 - 200 |

Predicted data is based on the analysis of similar indazole derivatives.[2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 174 | Molecular Ion |

| [M - CH₃]⁺ | 159 | Loss of a methyl radical from the acetyl group |

| [M - COCH₃]⁺ | 131 | Loss of the acetyl group |

| [M - N₂]⁺ | 146 | Loss of molecular nitrogen (characteristic of some N-heterocycles) |

| [C₈H₇N]⁺ | 117 | Further fragmentation of the indazole ring |

Predicted fragmentation patterns are based on common fragmentation pathways for aromatic ketones and N-heterocyclic compounds.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic, CH₃) | Medium |

| 1680 - 1660 | C=O stretch (aryl ketone) | Strong |

| 1620 - 1580 | C=C stretch (aromatic ring) | Medium |

| 1500 - 1400 | C=C stretch (aromatic ring) | Medium |

| 1360 | C-H bend (CH₃) | Medium |

| 1250 - 1200 | C-N stretch | Medium |

Predicted absorption bands are based on characteristic frequencies for aromatic ketones and N-heterocyclic compounds.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate for solid samples. For solutions, use an appropriate IR-transparent solvent and cell.

-

Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By combining predicted spectral features with established experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The accurate interpretation of spectroscopic data is fundamental to the successful synthesis and characterization of novel compounds, and this guide provides a solid foundation for these endeavors.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Expanding Therapeutic Potential of 2H-Indazole Derivatives: A Technical Guide to Biological Activity Screening

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the methodologies employed to screen and characterize the therapeutic potential of these compounds. We will delve into the experimental rationale and detailed protocols for assessing anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. This guide is designed to equip researchers in drug discovery and development with the foundational knowledge and practical tools necessary to effectively evaluate novel 2H-indazole derivatives and unlock their full therapeutic promise.

Introduction: The Versatility of the 2H-Indazole Core

Indazole, a bicyclic heteroaromatic compound, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While both have been investigated, the 2H-indazole moiety has garnered significant attention for its presence in a multitude of biologically active molecules.[1] Its unique electronic and structural properties allow for diverse substitutions, leading to a wide array of pharmacological effects. Derivatives of 2H-indazole have been successfully developed as potent agents targeting a range of diseases, from cancer and inflammation to microbial infections and neurodegenerative disorders. The inherent "drug-like" properties of this scaffold make it a fertile ground for the discovery of novel therapeutics. This guide will provide a structured approach to systematically screen new 2H-indazole derivatives for these key biological activities.

Anticancer Activity Screening: Unraveling the Cytotoxic Potential

A significant area of investigation for 2H-indazole derivatives is their potential as anticancer agents.[1][2] Screening for anticancer activity involves a multi-faceted approach, beginning with the assessment of general cytotoxicity and progressing to more detailed mechanistic studies to understand how these compounds induce cancer cell death.

Assessment of Cytotoxicity: The MTT Assay

The initial step in evaluating the anticancer potential of a 2H-indazole derivative is to determine its ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Causality Behind Experimental Choices: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay provides a robust and high-throughput method to quantify the dose-dependent cytotoxic effects of a compound.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2H-indazole derivative (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Once a compound has demonstrated significant cytotoxicity, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.

Causality Behind Experimental Choices: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the an V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. By using both Annexin V and PI, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cancer cells with the 2H-indazole derivative at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will categorize cells into four populations:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Many 2H-indazole derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[2] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.

Causality Behind Experimental Choices: To confirm the involvement of the intrinsic apoptotic pathway, we can assess the expression levels of Bax and Bcl-2 proteins using techniques like Western blotting. Furthermore, the activation of key executioner caspases, such as caspase-3, is a hallmark of apoptosis.[2][3] Caspase activity assays can quantify this activation.

Diagram: Intrinsic Apoptotic Pathway

Caption: Intrinsic apoptosis pathway induced by 2H-indazole derivatives.

Cell Cycle Analysis

Some anticancer agents exert their effects by arresting the cell cycle at specific phases, preventing cancer cells from dividing.

Causality Behind Experimental Choices: Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in each phase.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the 2H-indazole derivative.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

| Anticancer Screening Data Summary | |

| Assay | Endpoint Measured |

| MTT Assay | Cell Viability (IC50) |

| Annexin V/PI Staining | Percentage of Apoptotic and Necrotic Cells |

| Western Blot | Expression levels of Bax and Bcl-2 |

| Caspase Activity Assay | Caspase-3/7, -8, -9 activity |

| Cell Cycle Analysis | Percentage of cells in G0/G1, S, and G2/M phases |

Anti-inflammatory Activity Screening: Targeting the Flames of Disease

Chronic inflammation is a hallmark of numerous diseases, and many 2H-indazole derivatives have demonstrated potent anti-inflammatory properties.[4] A key target in inflammation is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2.

In Vitro COX-2 Inhibition Assay

Causality Behind Experimental Choices: The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. An in vitro COX-2 inhibition assay directly measures the ability of a compound to block the activity of this enzyme.[5][6]

Diagram: COX-2 Signaling Pathway

Caption: Inhibition of the COX-2 pathway by 2H-indazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, heme, and a solution of recombinant human COX-2 enzyme.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and various concentrations of the 2H-indazole derivative or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Incubation: Incubate to allow for the conversion of arachidonic acid to prostaglandins.

-

Detection: Measure the amount of prostaglandin produced using an appropriate method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.

| Anti-inflammatory Screening Data Summary | |

| Assay | Endpoint Measured |

| In Vitro COX-2 Inhibition Assay | COX-2 Inhibitory Activity (IC50) |

Antimicrobial Activity Screening: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 2H-indazole derivatives have shown promise as antibacterial and antifungal compounds.[4]

Initial Screening: Agar Well Diffusion Method

Causality Behind Experimental Choices: The agar well diffusion method is a simple, preliminary test to assess the antimicrobial activity of a compound. It relies on the diffusion of the compound from a well through an agar plate seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates that the compound has antimicrobial properties.

Experimental Protocol: Agar Well Diffusion Method

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

-

Well Creation: Create wells in the agar using a sterile borer.

-

Compound Addition: Add a known concentration of the 2H-indazole derivative to the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.

Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality Behind Experimental Choices: To quantify the potency of an antimicrobial agent, the minimum inhibitory concentration (MIC) is determined. The broth microdilution method is a standard technique for this. It involves preparing serial dilutions of the compound in a liquid growth medium and then inoculating with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Protocol: Broth Microdilution Method

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2H-indazole derivative in a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a clear well.

Mechanistic Insight: DNA Gyrase Inhibition

Some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[7][8]

Causality Behind Experimental Choices: DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibiting this enzyme leads to bacterial cell death. Assays that measure the supercoiling activity of purified DNA gyrase in the presence of an inhibitor can confirm this mechanism of action.

Diagram: Inhibition of Bacterial DNA Gyrase

Caption: Mechanism of action of 2H-indazole derivatives as DNA gyrase inhibitors.

| Antimicrobial Screening Data Summary | |

| Assay | Endpoint Measured |

| Agar Well Diffusion | Zone of Inhibition (mm) |

| Broth Microdilution | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| DNA Gyrase Supercoiling Assay | Inhibition of DNA supercoiling (IC50) |

Neuroprotective Activity Screening: Shielding the Nervous System

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. There is a growing interest in the neuroprotective potential of 2H-indazole derivatives. Screening for neuroprotective activity often involves in vitro models that mimic the cellular stresses observed in these diseases.

Models of Neuronal Cell Death

Causality Behind Experimental Choices: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a major contributor to neuronal damage in many neurodegenerative diseases. Hydrogen peroxide (H2O2) is commonly used to induce oxidative stress in neuronal cell cultures (e.g., SH-SY5Y neuroblastoma cells). A neuroprotective compound will be able to mitigate the cell death caused by H2O2.

Experimental Protocol: Hydrogen Peroxide-Induced Neurotoxicity Assay

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the 2H-indazole derivative for a specified time.

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2.

-

Cell Viability Assessment: After an incubation period, assess cell viability using the MTT assay or other similar methods.

-

Data Analysis: Compare the viability of cells treated with the 2H-indazole derivative and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.

Causality Behind Experimental Choices: Excitotoxicity is a process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.[9][10][11] This is a key mechanism in ischemic stroke and some neurodegenerative diseases. An in vitro model using high concentrations of glutamate can be used to screen for compounds that can block this process.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

-

Cell Culture: Use primary neuronal cultures or a suitable neuronal cell line.

-

Pre-treatment: Pre-treat the neurons with the 2H-indazole derivative.

-

Induction of Excitotoxicity: Expose the neurons to a high concentration of glutamate.

-

Assessment of Neuronal Viability: Measure cell viability using methods such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

-

Data Analysis: Determine the extent to which the 2H-indazole derivative can protect the neurons from glutamate-induced cell death.

| Neuroprotective Screening Data Summary | |

| Assay | Endpoint Measured |

| H2O2-Induced Neurotoxicity | Percentage of cell viability increase |

| Glutamate-Induced Excitotoxicity | Percentage of cell viability increase or LDH release decrease |

Conclusion and Future Directions

The 2H-indazole scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The screening methodologies outlined in this guide provide a robust framework for the systematic evaluation of new 2H-indazole derivatives. By employing a tiered approach that moves from broad phenotypic screening to more detailed mechanistic studies, researchers can efficiently identify and characterize promising lead compounds.

Future research in this area will likely focus on the development of more selective and potent 2H-indazole derivatives, as well as the exploration of their potential in other therapeutic areas. The integration of in silico drug design and advanced biological screening techniques will undoubtedly accelerate the discovery of the next generation of 2H-indazole-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. mdpi.com [mdpi.com]

- 11. Suppression of Glutamate-Induced Excitotoxicity by 2-Cyclopropylimino-3-methyl-1,3-thiazoline Hydrochloride in Rat Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 2-Methyl-2H-Indazole Scaffold

An In-Depth Technical Guide to the Discovery of Novel 2-Methyl-2H-Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1] Among these, the 1H-tautomer is generally the most thermodynamically stable.[1][2] However, the 2H-indazole scaffold has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] Derivatives of 2H-indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal effects.[3][4][5][6] This guide provides a comprehensive overview of the synthesis, characterization, and applications of novel 2-methyl-2H-indazole compounds, offering insights for researchers in drug discovery and development. The 2-methyl substitution is of particular interest as it is a key feature in several pharmacologically relevant molecules, including intermediates for approved drugs.[7]

Synthetic Methodologies for 2-Methyl-2H-Indazoles

The synthesis of 2-substituted-2H-indazoles presents a regioselectivity challenge due to the thermodynamic preference for the 1-substituted isomer.[2][8] Consequently, a variety of synthetic strategies have been developed to favor the formation of the desired 2H-indazole regioisomer.

Regioselective N2-Alkylation of 1H-Indazoles

Direct alkylation of the indazole ring often yields a mixture of N-1 and N-2 isomers, with the N-1 isomer typically predominating.[2] However, specific reaction conditions and reagents can be employed to enhance the yield of the N-2 substituted product. For instance, the use of certain catalysts or solvent systems can influence the regioselectivity of the alkylation reaction.[9] One notable approach involves the use of copper(II) triflate to promote the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates, affording the corresponding 2-alkyl-2H-indazoles.[10]

Cyclization Strategies for Direct Synthesis

An alternative to direct alkylation is the construction of the 2H-indazole ring system through cyclization reactions. These methods offer a more direct route to the desired isomer.

-

The Cadogan Reaction: This classic method involves the reductive cyclization of o-nitrobenzaldimines, which can be readily prepared from the condensation of o-nitrobenzaldehydes and primary amines.[5][11] Heating the imine in the presence of a reducing agent like triethyl phosphite leads to the formation of the 2-substituted-2H-indazole.[5] This method is operationally simple and efficient for a range of substrates.[10]

-

Copper-Catalyzed Multicomponent Reactions: Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have emerged as a powerful tool for the synthesis of 2H-indazoles.[1][10] The copper catalyst is crucial for the formation of both the C-N and N-N bonds in a sequential manner.[10]

-

Palladium-Catalyzed Reactions: Palladium catalysts have also been utilized for the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines.[10] This process involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation.[10]

Workflow for Synthesis of 2-Methyl-2H-Indazoles

Caption: A generalized workflow for the synthesis of 2-methyl-2H-indazole via the Cadogan reaction.

Structural Characterization of 2-Methyl-2H-Indazoles

Unambiguous characterization is crucial to confirm the formation of the 2-methyl-2H-indazole isomer over its 1-methyl counterpart. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between N-1 and N-2 substituted indazoles.[2] The chemical shifts of the protons and carbons in the indazole ring are significantly different for the two isomers.

| Nucleus | Key Diagnostic Signal | Typical Chemical Shift (ppm) in 2H-Indazoles | Comparison with 1H-Isomers |

| ¹H NMR | H-3 | 8.16 - 8.36 (singlet) | More deshielded than in 1H-isomers. |

| ¹H NMR | N-CH₃ | ~4.1 | Varies depending on substitution. |

| ¹³C NMR | C-3 | ~122 | More shielded than in 1H-isomers. |

| ¹³C NMR | C-7a | ~149 | Varies depending on substitution. |

Data compiled from multiple sources.[2][12]

Other Spectroscopic Techniques

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[2][5]

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups within the molecule.[2]

-

X-ray Crystallography: Offers definitive proof of the molecular structure, including the position of the methyl group on the indazole nitrogen.[7][8]

Applications in Drug Discovery and Development

The 2-methyl-2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.

Case Study: Intermediate in Pazopanib Synthesis

2-Methyl-6-nitro-2H-indazole is a known intermediate in the synthesis of Pazopanib, an anticancer agent used for the treatment of renal cell carcinoma and soft tissue sarcoma.[7] The specific substitution pattern on the 2H-indazole core is critical for the drug's biological activity.

Biological Activities of 2-Methyl-2H-Indazole Analogs

A wide range of biological activities have been reported for 2H-indazole derivatives, highlighting the therapeutic potential of this scaffold.

| Biological Activity | Example Compound Class | Reported Effects | Reference |

| Antimicrobial | 2,3-diphenyl-2H-indazoles | Potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. | [5][13] |

| Anti-inflammatory | 2-phenyl-2H-indazole derivatives | Inhibition of cyclooxygenase-2 (COX-2). | [5][13] |

| Anticancer | Substituted 2H-indazoles | Activity against various cancer cell lines, including A549 (lung), HT-29 (colon), and HepG2 (liver). | [3] |

| Cannabimimetic | 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids | Act as agonists at CB1 and CB2 receptors, though often with lower potency than their 1-alkyl counterparts. | [14] |

Signaling Pathway Implication: Kinase Inhibition

Many indazole-based drugs, such as Pazopanib and Axitinib, function as kinase inhibitors.[4] These drugs target specific protein kinases involved in cancer cell proliferation and angiogenesis. The 2H-indazole core often serves as a crucial scaffold for binding to the ATP-binding pocket of these enzymes.

Caption: A simplified diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by a 2-methyl-2H-indazole-based inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2H-indazole via Cadogan Reaction

This protocol is adapted from a general procedure.[5]

-

Imine Formation: A mixture of 2-nitrobenzaldehyde (1.0 eq) and aniline (1.0 eq) is heated under reflux in ethanol for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude imine.

-

Reductive Cyclization: The crude imine (1.0 eq) is dissolved in triethyl phosphite (3.0 eq). The mixture is heated to 150 °C for 0.5-2 hours, until the starting material is consumed (monitored by TLC).

-

Purification: The excess triethyl phosphite is removed by vacuum distillation. The residue is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-2H-indazole.

Protocol 2: Characterization by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis: Process the spectrum and integrate the signals. Identify the characteristic singlet for the H-3 proton in the range of δ 8.1-8.4 ppm. Compare the full spectrum with literature data for known 2-substituted-2H-indazoles to confirm the structure.[2][15]

Conclusion

The 2-methyl-2H-indazole scaffold remains a highly valuable structural motif in contemporary drug discovery. The synthetic methodologies outlined in this guide, from classical cyclizations to modern catalytic reactions, provide robust pathways for accessing these important compounds. Coupled with powerful analytical techniques for unambiguous characterization, researchers are well-equipped to explore the vast chemical space of 2-methyl-2H-indazole derivatives. The diverse biological activities associated with this scaffold, particularly in oncology and infectious diseases, ensure that it will continue to be a fertile ground for the development of novel therapeutics.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2H-Indazole synthesis [organic-chemistry.org]

- 11. ijsdr.org [ijsdr.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Foreword: A Paradigm Shift in Small Molecule Discovery

An In-Depth Technical Guide to the In-Silico Modeling of 4-Acetyl-2-methyl-2H-indazole

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with failure. Traditional high-throughput screening, while powerful, often explores vast chemical libraries with a brute-force approach. The advent of in-silico modeling has fundamentally altered this landscape, offering a rational, predictive, and resource-efficient paradigm for drug discovery.[1][2] By harnessing computational power, we can dissect molecular interactions, predict pharmacokinetic profiles, and de-risk candidates long before a single physical experiment is conducted.[3]

This guide provides a comprehensive, technically-grounded walkthrough of the in-silico modeling process, centered on the promising scaffold of this compound. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4][5] Our subject, this compound, serves as an ideal candidate for demonstrating a robust computational workflow that researchers and drug development professionals can adapt for their own small molecule projects.

We will move beyond a simple recitation of steps, instead focusing on the underlying scientific rationale—the why behind each choice of parameter, algorithm, and validation method. This is the core of a self-validating, trustworthy computational protocol.

The Subject Molecule: Characterization of this compound

Before any modeling can begin, we must thoroughly understand our molecule of interest. This compound, also known as 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, is a derivative of the 2H-indazole tautomer.[6]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [6] |

| Molecular Weight | 174.20 g/mol | [6] |

| Canonical SMILES | CC(=O)C1=CC=CC2=C1C=NN2C | PubChem |

| InChIKey | Not readily available | - |

The initial step in any in-silico workflow is to generate a high-quality, three-dimensional representation of the ligand. This is not merely a drawing but a computationally viable model for simulating interactions.

Protocol 1: Ligand Preparation and Energy Minimization

Causality: A molecule's 3D conformation dictates its interaction with a protein target. Starting with a low-energy, stable conformation is critical for the accuracy of subsequent docking and simulation studies. This process removes steric clashes and ensures realistic bond lengths and angles.

Step-by-Step Methodology:

-

Obtain 2D Structure: Draw the molecule in a chemical editor such as MarvinSketch or ChemDraw, or retrieve its SMILES string from a database like PubChem.

-

Convert to 3D: Use the editor's built-in functionality to generate an initial 3D structure.

-

Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for hydrogen bonding and electrostatic calculations. Most modeling software does this automatically.

-

Assign Partial Charges: Assign atomic partial charges using a suitable force field (e.g., Gasteiger charges for initial steps, or more advanced methods like AM1-BCC for later simulations).

-

Energy Minimization: Perform an energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts the atom positions to find a local energy minimum, resulting in a more stable and realistic 3D conformation.

-

Save the Structure: Save the final, optimized 3D structure in a suitable format, such as .sdf or .mol2, which retains the 3D coordinates and chemical information.

Target Identification: Fishing for a Biological Partner

With a prepared ligand, the next logical question is: what protein does it bind to? For a novel or uncharacterized compound, we must employ computational strategies to identify potential biological targets. Given that the broader indazole class exhibits significant anti-inflammatory and anti-cancer activity, we can hypothesize that this compound may interact with targets in these pathways.[7][8]

One powerful strategy is reverse docking , where the ligand is screened against a library of known protein binding sites. Another is searching for structurally similar compounds with known targets in databases like ChEMBL or BindingDB. For this guide, we will proceed by selecting a well-validated target from a relevant disease family: Cyclooxygenase-2 (COX-2) , a key enzyme in inflammation. Several indazole derivatives are known to target COX enzymes.[9]

Molecular Docking: Simulating the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity.[10] This is the cornerstone of structure-based drug design.[11] We will use the widely-cited and freely available software AutoDock Vina as our engine.[12]

Caption: Workflow for a self-validating molecular docking experiment.

Protocol 2: Molecular Docking of this compound into COX-2

Causality: The accuracy of a docking simulation is critically dependent on the careful preparation of both the protein receptor and the ligand, as well as the precise definition of the search space (the "grid box"). A self-validation step, such as re-docking a known ligand, is essential to trust the results of the protocol.[13]

Step-by-Step Methodology:

-

Protein Structure Acquisition: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5KIR , which is a complex with a selective inhibitor.

-

Receptor Preparation:

-

Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools.[12]

-

Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.

-

Add polar hydrogens to the protein, which are critical for forming hydrogen bonds.

-

Assign partial charges (e.g., Kollman charges).

-

Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.

-

-

Ligand Preparation:

-

Load the energy-minimized structure of this compound from Protocol 1.

-

Assign Gasteiger charges.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Definition:

-

Define the search space for the docking simulation. This is a 3D box centered on the active site of the protein.

-

A reliable method is to center the box on the position of the original co-crystallized ligand. This ensures the simulation focuses on the known binding pocket. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.

-

-

Running the Docking Simulation:

-

Use the command-line interface of AutoDock Vina, providing the prepared protein, the prepared ligand, and the grid box configuration as inputs.

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log results.log

-

-

Results Analysis:

-

The primary output is a binding affinity score, reported in kcal/mol. More negative values indicate stronger predicted binding.[10]

-

Vina also generates several binding poses (typically 9). These must be visually inspected in a molecular viewer to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

-

-

Protocol Self-Validation (Crucial):

-

Extract the original co-crystallized ligand from the 5KIR PDB file and prepare it using the same method as our test ligand.

-

Re-dock this known inhibitor back into the protein's active site.

-

Calculate the Root Mean Square Deviation (RMSD) between the lowest-energy docked pose and the original crystal structure pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.

-

Molecular Dynamics (MD) Simulation: From a Static Picture to a Dynamic Movie

Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the protein-ligand complex in a simulated physiological environment.[14][15] A stable complex is more likely to be a viable one.

Caption: Key stages of a molecular dynamics simulation workflow.

Protocol 3: MD Simulation of the COX-2/Ligand Complex

Causality: An MD simulation subjects the docked complex to the rigors of thermal motion in a solvated environment.[16] By tracking key metrics like RMSD, we can quantitatively assess whether the ligand remains stably bound in the active site or if the initial docked pose was an artifact. This provides a higher level of evidence for the binding hypothesis.[17]

Step-by-Step Methodology:

-

System Setup:

-

Use the best-ranked docking pose of the this compound/COX-2 complex as the starting structure.

-

Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system (protein, ligand, water, ions) to relax the structure and remove any bad contacts introduced during setup.

-

Equilibration:

-

NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the water molecules to settle around the complex.

-

NPT Ensemble (Isothermal-Isobaric): Run a simulation at constant temperature and pressure (e.g., 300 K and 1 bar). This adjusts the box density to a realistic value. During equilibration, positional restraints on the protein and ligand are often applied and then gradually released.

-

-

Production Run:

-

Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for a desired length of time (e.g., 50-100 nanoseconds) without any restraints.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time relative to the starting structure. A low, stable RMSD for the ligand suggests it remains bound in a consistent pose.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show if binding the ligand induces conformational changes.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

-

ADMET Prediction: Will It Be a Viable Drug?

A compound can have excellent binding affinity but fail in clinical trials due to poor pharmacokinetic properties.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions use computational models to forecast a molecule's drug-like properties.[19] This is a critical early-stage filter.[20]

Protocol 4: In-Silico ADMET Profiling

Causality: By predicting ADMET properties before synthesis, we can identify potential liabilities (e.g., poor oral absorption, high toxicity risk) and prioritize compounds that have a higher probability of success in later developmental stages.[18]

Step-by-Step Methodology:

-

Input the Molecule: Input the SMILES string of this compound into the server.

-

Analyze the Profile: Evaluate the key predicted properties against established thresholds for drug-likeness.

| ADMET Property Category | Key Parameter | Desirable Range/Outcome | Rationale |

| Physicochemical | Lipinski's Rule of 5 | 0-1 violations | Predicts good oral bioavailability. |

| Absorption | GI Absorption | High | Indicates the drug can be absorbed from the gut. |

| BBB Permeant | Yes/No | Determines if the drug can cross the Blood-Brain Barrier (important for CNS targets). | |

| Metabolism | CYP450 Inhibition | No | Inhibition of key metabolic enzymes can lead to drug-drug interactions. |

| Toxicity | hERG Inhibition | No | A key indicator of potential cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Predicts the potential to cause genetic mutations. |

Conclusion and Future Outlook

This guide has outlined a rigorous, multi-step in-silico workflow for the characterization of this compound. By progressing from ligand preparation through target engagement, dynamic stability analysis, and pharmacokinetic profiling, we build a comprehensive computational case for a molecule's therapeutic potential. Each stage is designed as a self-validating system, emphasizing scientific causality to ensure the trustworthiness of the results.

The true power of this approach lies in its iterative nature. Poor ADMET predictions can inform chemical modifications to the scaffold. Unstable binding in MD simulations can prompt a return to the docking stage to explore alternative binding modes or even different protein targets. This synergy between computational prediction and medicinal chemistry intuition is what truly accelerates modern drug discovery, transforming the process from one of chance to one of rational design.[1]

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]